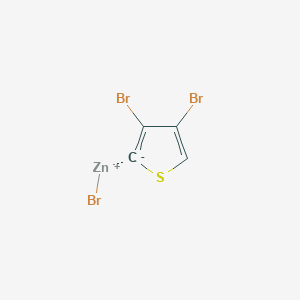
(3,4-Dibromothiophen-2-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dibromothiophen-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of bromine atoms on the thiophene ring enhances its reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromothiophen-2-yl)zinc bromide typically involves the reaction of 3,4-dibromothiophene with zinc in the presence of a halogenated solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,4-Dibromothiophene+Zn→(3,4-Dibromothiophen-2-yl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromothiophen-2-yl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is extensively used in cross-coupling reactions like Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, organic halides, and bases.
Conditions: These reactions are typically carried out under an inert atmosphere, at moderate temperatures, and in the presence of a suitable solvent like THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Negishi coupling, the product is a new carbon-carbon bonded compound, often with high regioselectivity and yield.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dibromothiophen-2-yl)zinc bromide is used as a key reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various organic frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, thiophene derivatives are known for their antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its role in the synthesis of these materials is crucial for developing new technologies in electronics and optoelectronics.
Mechanism of Action
The mechanism by which (3,4-Dibromothiophen-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, by transferring the thiophene moiety to an electrophilic partner. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction, where the organozinc compound interacts with a palladium catalyst to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromothiophene
- 2,5-Dibromothiophene
- 2,3-Dibromothiophene
Comparison
Compared to these similar compounds, (3,4-Dibromothiophen-2-yl)zinc bromide is unique due to the presence of two bromine atoms on the thiophene ring, which enhances its reactivity and versatility in synthetic applications. This dual bromination allows for more selective and efficient reactions, making it a preferred choice in many organic synthesis processes.
Properties
Molecular Formula |
C4HBr3SZn |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
bromozinc(1+);3,4-dibromo-2H-thiophen-2-ide |
InChI |
InChI=1S/C4HBr2S.BrH.Zn/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1 |
InChI Key |
OKXVZGKWCNZUOE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=[C-]S1)Br)Br.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


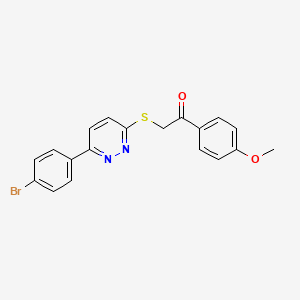
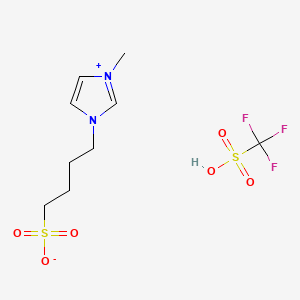
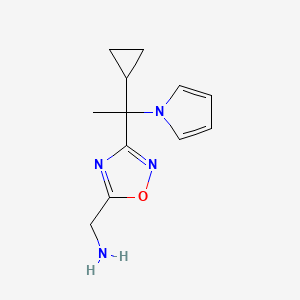
![3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14879024.png)
![4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14879046.png)
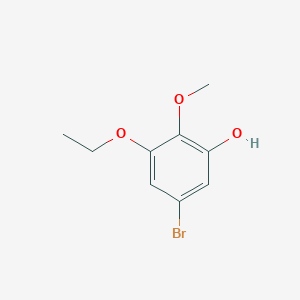
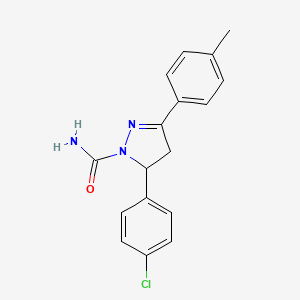
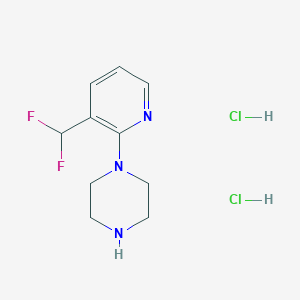
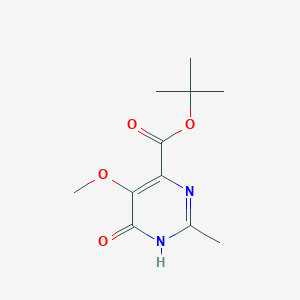
![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
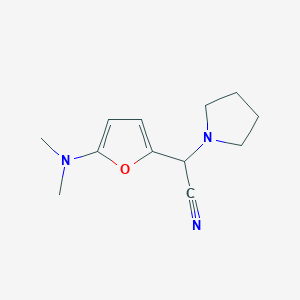
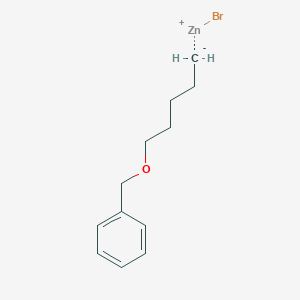
![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)
